Cyclopropyl Pemoline-d5

Catalog No.
S941927
CAS No.
1246817-86-6
M.F
C12H12N2O2
M. Wt
221.271
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl Pemoline-d5

CAS Number

1246817-86-6

Product Name

Cyclopropyl Pemoline-d5

IUPAC Name

2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one

Molecular Formula

C12H12N2O2

Molecular Weight

221.271

InChI

InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D

InChI Key

DNRKTAYPGADPGW-RALIUCGRSA-N

SMILES

C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3

Synonyms

2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone; 2-(Cyclopropylamino)-5-(phenyl-d5)-2-oxazolin-4-one; Cyclazodone-d5;

Cyclopropyl Pemoline-d5 is a synthetic compound recognized for its unique structural and functional characteristics. It is classified as a nootropic drug and a central nervous system stimulant, primarily developed for research purposes. The compound is an isotopic analogue of Pemoline, where five hydrogen atoms are replaced with deuterium atoms, enhancing its stability and allowing for more precise studies in biological systems. Its chemical structure is defined by the IUPAC name 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one, with a molecular formula of C12H12N2O2 and a molecular weight of 221.271 g/mol .

Typical of compounds containing oxazolidinone structures. The compound can undergo:

  • Hydrolysis: Breaking down in the presence of water to yield its constituent parts.
  • Nucleophilic Substitution: Reacting with nucleophiles due to the electrophilic nature of the carbonyl group.
  • Deuterium Exchange Reactions: Involving the exchange of deuterium atoms with protons in various solvents, which can be studied using nuclear magnetic resonance spectroscopy.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

The synthesis of Cyclopropyl Pemoline-d5 involves several key steps:

  • Starting Material: The process begins with Pemoline as the base compound.
  • Deuteration: Hydrogen atoms in Pemoline are replaced with deuterium using deuterated solvents such as deuterium oxide (D2O).
  • Characterization: The resulting compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

This synthetic pathway allows researchers to produce Cyclopropyl Pemoline-d5 efficiently while maintaining its unique properties.

Cyclopropyl Pemoline-d5 has several applications in scientific research:

  • Neuropharmacological Studies: Investigating the mechanisms through which stimulant drugs affect the central nervous system.
  • Cognitive Enhancement Research: Exploring its potential benefits in cognitive impairments and neurodegenerative disorders.
  • Drug Development: Serving as a prototype for developing new nootropic agents with improved efficacy and safety profiles .

Research on Cyclopropyl Pemoline-d5 includes interaction studies that assess how it interacts with various biological systems:

  • Receptor Binding Studies: Evaluating its affinity for dopamine and norepinephrine receptors.
  • Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems, which can influence its therapeutic effectiveness.
  • Synergistic Effects: Investigating potential interactions with other drugs or compounds that could enhance or inhibit its effects .

Cyclopropyl Pemoline-d5 shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
PemolineOxazolidinoneTreatment of ADHDOriginal compound; less stable than d5
MethylphenidatePiperidine derivativeADHD treatmentDifferent mechanism; more widely used
AdderallAmphetamine derivativeADHD treatmentCombination of amphetamines; more potent
ModafinilBenzhydryl derivativeNarcolepsy treatmentUnique wakefulness-promoting properties

Cyclopropyl Pemoline-d5 stands out due to its isotopic labeling, allowing for advanced tracking in metabolic studies without altering its fundamental pharmacological properties.

Molecular Formula and Mass Spectrometry Data

The molecular formula of Cyclopropyl Pemoline-d5 is C₁₂H₇D₅N₂O₂, reflecting the incorporation of five deuterium atoms into the parent structure [3] [6]. The molecular weight is precisely 221.267 grams per mole, representing an increase of approximately 5.036 daltons compared to the non-deuterated analog [8]. This mass difference is crucial for analytical applications, as it provides a distinct mass spectral signature that enables precise quantification and identification [29].

PropertyValueReference
Molecular FormulaC₁₂H₇D₅N₂O₂ [3] [6]
Molecular Weight221.267 g/mol [8]
Mass Increase+5.036 Da [29]
Molecular Ion [M+H]⁺222.3 m/z [29]

Mass spectrometry data reveals characteristic fragmentation patterns typical of oxazolidinone compounds, with the deuterium labeling providing enhanced stability and distinct isotopic patterns [29]. The compound demonstrates stable deuterium retention under standard mass spectrometric conditions, making it suitable for both liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry applications following appropriate derivatization procedures [15].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one . This systematic name precisely describes the structural arrangement, including the specific positioning of deuterium atoms within the phenyl ring system .

Several alternative names are employed in scientific literature and commercial contexts. The compound is frequently referred to as Cyclazodone-d5, reflecting its relationship to the parent cyclazodone structure [4] [6]. Additional nomenclature includes 2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone and 2-(Cyclopropylamino)-5-(phenyl-d5)-2-oxazolin-4-one [4] [6]. These alternative names emphasize different aspects of the molecular structure while maintaining consistency with established chemical naming conventions [5].

Nomenclature TypeName
International Union of Pure and Applied Chemistry Name2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one
Primary AlternativeCyclazodone-d5
Systematic Alternative2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone
Chemical Abstracts Service Number1246817-86-6

Structural Characteristics and Functional Groups

The molecular architecture of Cyclopropyl Pemoline-d5 is characterized by a central 1,3-oxazolidin-4-one ring system, which constitutes a five-membered heterocyclic structure containing both nitrogen and oxygen atoms [30]. This oxazolidinone core serves as the primary scaffold responsible for the compound's chemical and biological properties [25] [26].

The phenyl ring substitution at position 5 of the oxazolidinone represents a critical structural feature . In this deuterated variant, the phenyl ring undergoes complete hydrogen-to-deuterium substitution at all five aromatic positions (2,3,4,5,6), creating a pentadeuteriophenyl moiety . This substitution pattern maintains the electronic properties of the aromatic system while introducing the analytical advantages associated with isotopic labeling [27].

The cyclopropyl group attached to the nitrogen at position 2 contributes significantly to the compound's three-dimensional structure [2]. Cyclopropyl rings are characterized by their high strain energy and unique geometric constraints, which influence both the compound's conformational flexibility and its potential interactions with biological targets [17]. The small, rigid nature of the cyclopropyl ring enhances binding specificity and contributes to the overall pharmacological profile of related compounds [2].

Structural ComponentDescriptionFunctional Significance
Core Ring System1,3-oxazolidin-4-one (5-membered heterocycle)Provides core scaffold for biological activity
Phenyl Ring SubstitutionPhenyl ring at position 5 with complete deuterationDeuteration enhances metabolic stability and analytical tracking
Cyclopropyl GroupCyclopropyl group attached to nitrogen at position 2Small, rigid ring contributes to receptor binding specificity
Oxazolidinone RingContains both nitrogen and oxygen heteroatomsEssential for antimicrobial/stimulant activity in related compounds

Deuterium Labeling Pattern and Significance

The deuterium labeling pattern in Cyclopropyl Pemoline-d5 involves the complete substitution of all five hydrogen atoms on the phenyl ring with deuterium isotopes . This pentadeuteriophenyl arrangement (2,3,4,5,6-pentadeuteriophenyl) represents a systematic approach to isotopic labeling that maximizes analytical utility while maintaining structural integrity .

The significance of this labeling pattern extends beyond simple mass differentiation [27] [29]. Deuterium substitution introduces kinetic isotope effects that can influence the compound's metabolic stability and pharmacokinetic properties [31]. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, resulting in reduced susceptibility to enzymatic cleavage and enhanced metabolic stability [29] [31].

From an analytical perspective, the deuterium labeling provides distinct advantages for mass spectrometric detection and quantification [29]. The five-dalton mass shift creates clear separation from the parent compound, enabling precise internal standard applications in bioanalytical methods [15]. The isotopic purity typically exceeds 98% deuterium content, ensuring consistent analytical performance [6].

ParameterSpecification
Number of Deuterium Atoms5 deuterium atoms
Labeling PatternComplete phenyl ring deuteration (positions 2,3,4,5,6)
Isotopic PurityTypically >98% D
Mass Increase+5.036 Da compared to unlabeled compound
Primary PurposeInternal standard for analytical methods
Analytical AdvantageDistinct mass spectral fragmentation pattern

Physical and Chemical Properties

Cyclopropyl Pemoline-d5 exists as a solid powder under standard conditions, typically appearing as a white to off-white crystalline material [6] [19]. The compound requires controlled storage conditions, with recommended temperatures between 2-8°C to maintain stability and prevent degradation [6] [8]. This low-temperature storage requirement reflects the compound's sensitivity to thermal degradation and the need to preserve isotopic integrity [6].

Solubility characteristics demonstrate limited aqueous solubility, consistent with other oxazolidinone derivatives [18] [19]. The compound shows sparingly soluble behavior in chloroform and slightly soluble characteristics in both dimethyl sulfoxide and methanol [19]. These solubility properties are important considerations for analytical method development and sample preparation procedures [19].

The chemical stability of Cyclopropyl Pemoline-d5 under appropriate storage conditions is generally favorable [6]. The deuterium substitution contributes to enhanced stability compared to the non-deuterated analog, as carbon-deuterium bonds exhibit greater resistance to chemical and enzymatic cleavage [31]. This enhanced stability makes the compound particularly suitable for long-term storage and analytical applications requiring consistent performance over extended periods [29].

PropertyCyclopropyl Pemoline-d5Reference (Parent Pemoline)
Physical StateSolid powderSolid powder
Color/AppearanceWhite to off-whiteWhite, tasteless, odorless
Storage Temperature2-8°CRoom temperature
Purity (typical)>95%Not applicable
Solubility in ChloroformSparingly soluble<1 mg/mL
Solubility in Dimethyl SulfoxideSlightly solubleNot applicable
Solubility in MethanolSlightly soluble2.2 mg/mL (95% ethanol)
StabilityStable when stored properlyStable under normal conditions

XLogP3

1.7

Dates

Modify: 2024-04-14

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